Bis(hydroxymethyl)peroxide
Description
Historical Perspectives on Organic Peroxides and Their Derivatives
The field of organic peroxide chemistry dates back to the mid-19th century, with the first synthesis of an organic peroxide, benzoyl peroxide, reported by Brodie in 1858. escholarship.org This discovery laid the groundwork for over a century of research into these energy-rich molecules. nih.gov Initially, much of the interest in organic peroxides was driven by their utility as initiators for free-radical reactions, a property stemming from the inherent weakness of the oxygen-oxygen bond. escholarship.orgwikipedia.org This characteristic has made them indispensable in polymer chemistry for initiating polymerization and cross-linking polymers. wikipedia.orgnouryon.com
Throughout the 20th century, the applications of organic peroxides expanded significantly. They became key reagents in various synthetic transformations and were identified as crucial intermediates in major industrial processes, such as the cumene (B47948) process for phenol (B47542) and acetone (B3395972) production. nih.gov The development of synthetic methods evolved from simple reactions with hydrogen peroxide to more complex strategies yielding a wide array of peroxide structures, including hydroperoxides, dialkyl peroxides, peresters, and peroxyacetals. nih.govwikipedia.org The study of their decomposition mechanisms, both thermal and metal-mediated, has been a continuous area of research, revealing the rich and complex radical chemistry they can initiate. escholarship.org
Structural Characteristics and Chemical Significance of α-Hydroxyalkyl Peroxides
α-Hydroxyalkyl peroxides are a subclass of organic peroxides characterized by a hydroxyl group attached to the carbon atom that is bonded to the peroxide group (R-C(OH)-O-O-R'). Bis(hydroxymethyl)peroxide, with the chemical formula HOCH₂-O-O-CH₂OH, is the most fundamental member of this family. These compounds are notably less stable than their dialkyl peroxide counterparts, a characteristic attributed to the presence of the hydroxyl group which can influence decomposition pathways. researchgate.net
The chemical significance of α-hydroxyalkyl peroxides, including BHMP, is substantial, particularly in atmospheric science. They are formed in the atmosphere from the ozonolysis of alkenes in the presence of water vapor, where Criegee intermediates react with water. nsf.govacs.org Due to their potential to contribute to the formation of secondary organic aerosols (SOA), understanding their formation, stability, and decomposition is crucial for accurate atmospheric modeling. d-nb.infonsf.gov Studies have shown that the stability of α-hydroxyalkyl hydroperoxides is highly dependent on the surrounding medium, particularly the water content, with decomposition rates increasing dramatically in aqueous environments. acs.org Their decomposition typically yields hydrogen peroxide and a carbonyl compound, influencing the atmospheric budget of oxidants. nsf.govacs.org
In aqueous solution, this compound exists in equilibrium with its precursors, formaldehyde (B43269) and hydroxymethylhydroperoxide (HMP), which itself is in equilibrium with formaldehyde and hydrogen peroxide. osti.gov These equilibria are established rapidly in neutral solutions and are catalyzed by both acids and bases.
Table 1: Comparison of this compound and Related Peroxides
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature | Primary Significance |
| Hydrogen Peroxide | H₂O₂ | 34.01 | Inorganic peroxide | Fundamental oxidant, precursor to organic peroxides nih.gov |
| Hydroxymethylhydroperoxide (HMP) | HOCH₂OOH | 64.04 | α-Hydroxyalkyl hydroperoxide | Intermediate in BHMP formation, enzyme inhibitor |
| This compound (BHMP) | HOCH₂OOCH₂OH | 94.07 | Symmetrical α-hydroxyalkyl peroxide | Atmospheric intermediate, subject of decomposition studies |
| Dibenzoyl Peroxide | (C₆H₅CO)₂O₂ | 242.23 | Diacyl peroxide | Polymerization initiator escholarship.orgnouryon.com |
| tert-Butyl Hydroperoxide | (CH₃)₃COOH | 90.12 | Alkyl hydroperoxide | Oxidizing agent in organic synthesis wikipedia.org |
Research Rationale: Addressing Gaps in the Understanding of this compound Reactivity and Formation
Despite its simple structure, significant questions remain regarding the precise mechanisms of this compound's formation and reactivity, particularly under atmospherically relevant conditions. While it is known to form from formaldehyde and hydrogen peroxide, the kinetics and equilibria at the low concentrations found in the atmosphere require further investigation. osti.gov The reaction producing BHMP is the second step in a sequence, following the formation of hydroxymethylhydroperoxide (HMP). osti.gov
A key area of research focuses on the decomposition of BHMP. In 1923, Wieland and Wingler first postulated that BHMP is the key intermediate in the reaction between formaldehyde and hydrogen peroxide that produces molecular hydrogen in a basic solution. nih.gov Modern spectroscopic and computational studies have since confirmed this, showing that the decomposition proceeds through a concerted process accelerated by the deprotonation of the hydroxyl groups, without involving free radicals. nih.govresearchgate.net However, the decomposition of α-hydroxyalkyl hydroperoxides in aqueous aerosols is shown to be acid-catalyzed, highlighting the complex influence of the chemical environment on reactivity. acs.org
Furthermore, the role of BHMP and its hydrolysis product, HMP, in biological systems continues to be an area of active study. Early research indicated that mixtures of formaldehyde and hydrogen peroxide, which generate these peroxides, have various biological effects, including enzyme inhibition. It was later clarified that the observed inhibitory action on enzymes like peroxidase is primarily due to HMP formed from the hydrolysis of BHMP, as HMP is a much stronger inhibitor. nih.gov Fully characterizing the interactions of these peroxides with biological macromolecules remains an important research goal to understand their potential environmental and health implications. nih.gov
Table 2: Kinetic Data for Reactions Involving this compound (BHMP)
| Reaction | Conditions | Rate Constant / Equilibrium Constant | Reference |
| Hydrolysis of BHMP (OH⁻-catalyzed) | Aqueous solution | Activation Energy (Ea) = 58.6 kJ/mol | |
| Formation of HMP from H₂O₂ and CH₂O | pH 7.07, 5-35 °C | k₁ = 6.0 x 10¹³ e⁻⁹⁴⁵⁰/T M⁻¹s⁻¹ | osti.gov |
| Decomposition of HMP to H₂O₂ and CH₂O | pH 7.07, 5-35 °C | k₋₁ = 1.0 x 10¹⁵ e⁻¹¹⁸⁰⁰/T s⁻¹ | osti.gov |
| HMP + Peroxidase (in presence of guaiacol) | Second-order inactivation | k = 3.0 x 10² M⁻¹s⁻¹ |
Structure
2D Structure
3D Structure
Properties
CAS No. |
17088-73-2 |
|---|---|
Molecular Formula |
C2H6O4 |
Molecular Weight |
94.07 g/mol |
IUPAC Name |
hydroxymethylperoxymethanol |
InChI |
InChI=1S/C2H6O4/c3-1-5-6-2-4/h3-4H,1-2H2 |
InChI Key |
JLJXMZMKMRQOLN-UHFFFAOYSA-N |
SMILES |
C(O)OOCO |
Canonical SMILES |
C(O)OOCO |
Other CAS No. |
17088-73-2 |
Synonyms |
BIS(HYDROXYMETHYL)PEROXIDE |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Bis Hydroxymethyl Peroxide Formation
Aqueous-Phase Synthesis and Equilibration Dynamics
The synthesis of bis(hydroxymethyl)peroxide in the aqueous phase is fundamentally an equilibrium-driven process involving the reaction of formaldehyde (B43269) with hydrogen peroxide. This reaction proceeds via the formation of hydroxymethyl hydroperoxide (HMP) as a key intermediate.
Formation via Formaldehyde-Hydrogen Peroxide Adducts
In aqueous solutions, formaldehyde (HCHO) and hydrogen peroxide (H₂O₂) react to form hydroxymethyl hydroperoxide (HMP), which can then react with another molecule of formaldehyde to yield this compound (BHMP). This is a stepwise process where BHMP exists in equilibrium with HMP, hydrogen peroxide, and formaldehyde. The initial reaction involves the nucleophilic addition of hydrogen peroxide to the carbonyl carbon of formaldehyde.
HCHO + H₂O₂ ⇌ HOCH₂OOH (HMP)
HOCH₂OOH + HCHO ⇌ HOCH₂OOCH₂OH (BHMP)
These reactions are reversible, and the position of the equilibrium is influenced by the concentrations of the reactants. In neutral solutions at room temperature, these equilibria are established rapidly. For instance, the hydrolysis of BHMP to HMP reaches 50% completion in less than 10 seconds at pH 7 and 25°C.
Influence of pH and Catalytic Species on Equilibrium Constants and Attainment Rates
The rates at which these equilibria are attained are significantly influenced by pH. Both acid (H⁺) and base (OH⁻) catalyze the reactions, with hydroxide (B78521) ions being the predominant catalyst at pH values greater than 3. The hydrolysis of BHMP, for example, is accelerated under both acidic and alkaline conditions. In acidic environments, the peroxide oxygen is protonated, facilitating the breakdown. Conversely, in alkaline solutions, nucleophilic attack by hydroxide ions is the driving force.
The kinetics of the initial reaction between formaldehyde and hydrogen peroxide have been found to be proportional to the hydrogen peroxide concentration and to the two-thirds power of the formaldehyde concentration. dtic.mil The reaction is acid-catalyzed and does not appear to proceed via a free-radical mechanism under typical conditions. dtic.mil The degradation of formaldehyde in a UV-Fenton system, which involves hydrogen peroxide, has also been shown to be pH-dependent, with the main intermediate being formic acid. nih.gov
Table 1: Equilibrium and Kinetic Data for the Formaldehyde-Hydrogen Peroxide System
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Equilibrium Constant (Keq) for HMP formation | 172 (± 2) M⁻¹ | - | pnas.org |
| BHMP hydrolysis half-life | ~30 seconds | pH 7, 25°C | |
| Activation Energy for OH⁻-catalyzed BHMP hydrolysis | 58.6 kJ/mol | - |
Gas-Phase Production Mechanisms in Atmospheric Environments
In the atmosphere, this compound is primarily formed through the ozonolysis of alkenes, a process that also generates a variety of other oxygenated organic compounds.
Ozonolysis of Alkenes: Pathways to this compound and Hydroxymethyl Hydroperoxide
The ozonolysis of alkenes, such as ethene, is a significant source of atmospheric peroxides. d-nb.infoiitk.ac.in The reaction proceeds through the formation of a primary ozonide, which rapidly decomposes to a carbonyl compound and a Criegee intermediate. researchgate.net In the case of ethene, this decomposition yields formaldehyde and the simplest Criegee intermediate, CH₂OO. researchgate.net
This Criegee intermediate is highly reactive and can undergo several reactions, including reaction with water vapor to form hydroxymethyl hydroperoxide (HMP). pnas.orgd-nb.info Further reactions can lead to the formation of BHMP. d-nb.infoacs.org Laboratory studies on the gas-phase ozonolysis of naturally occurring alkenes have confirmed the formation of both HMP and BHMP. acs.org The yields of these peroxides are influenced by factors such as the concentration of water vapor. d-nb.info For instance, in the ozonolysis of isoprene (B109036), the molar yields of H₂O₂ and HMP were found to be dependent on relative humidity, while the yields of other, larger hydroxyalkyl hydroperoxides showed an inverse relationship with humidity. d-nb.info
Atmospheric Oxidation Processes and Intermediate Formation
The formation of BHMP in the atmosphere is intricately linked with broader atmospheric oxidation cycles. The Criegee intermediates formed during ozonolysis play a crucial role as oxidants and precursors to secondary organic aerosols (SOA). d-nb.info The reaction of these intermediates with water is a key pathway to hydroxyalkyl hydroperoxides (HAHPs), including HMP. copernicus.org
Hydroxymethyl hydroperoxide itself can undergo further atmospheric oxidation, primarily initiated by hydroxyl (OH) radicals. acs.org Theoretical studies suggest that the dominant pathway for this oxidation is hydrogen abstraction from the carbon atom, leading to the formation of formic acid and another OH radical. acs.org This process highlights the role of HMP as a potential source of atmospheric formic acid. copernicus.orgacs.org The reaction of the simplest Criegee intermediate (CH₂OO) with HMP has also been studied, suggesting it could be a significant sink for HMP and an indirect source of atmospheric sulfuric acid. rsc.org
Table 2: Products from the Ozonolysis of Ethene
| Reactant | Key Intermediate | Primary Products | Reference |
|---|---|---|---|
| Ethene (C₂H₄) + Ozone (O₃) | Criegee Intermediate (CH₂OO) | Formaldehyde (HCHO), Hydroxymethyl Hydroperoxide (HMP), this compound (BHMP) | d-nb.infoiitk.ac.inacs.org |
This compound as an Intermediate in Complex Chemical Syntheses
Beyond its direct synthesis and atmospheric formation, this compound also appears as a transient intermediate in certain complex chemical reactions. For example, in the reaction of hydrogen peroxide with formaldehyde in a basic solution, which produces molecular hydrogen, BHMP is postulated to be the key intermediate that decomposes to yield H₂ and formate (B1220265). nih.govresearchgate.net
Furthermore, the principles of its formation are relevant in the synthesis of other bis(hydroxymethyl) compounds. For instance, the oxidation of 2,2-bis(hydroxymethyl)alkanal to the corresponding alkanoic acid can be achieved using hydrogen peroxide. google.com While not directly involving BHMP as a final product, the underlying chemistry of reacting aldehydes with peroxides is analogous. The synthesis of other complex molecules, such as 2,5-bis(hydroxymethyl)furan, often involves reduction or oxidation steps that share mechanistic features with peroxide chemistry. researchgate.netresearchgate.net
Reaction Kinetics, Mechanisms, and Decomposition Pathways of Bis Hydroxymethyl Peroxide
Homolytic and Heterolytic Cleavage Processes
The decomposition of peroxides, including bis(hydroxymethyl)peroxide (BHMP), can proceed through either homolytic or heterolytic cleavage of the oxygen-oxygen bond. byjus.comallen.in
Homolytic cleavage , also known as homolysis, involves the even distribution of the bonding electrons between the two oxygen atoms, resulting in the formation of two free radicals. allen.inpressbooks.pub This process is often initiated by heat or light. pressbooks.pub For peroxides, the relatively weak O-O bond means that a comparatively small amount of energy is required to induce homolytic fission. byjus.com The general representation of homolytic cleavage is:
R-O-O-R' → R-O• + •O-R'
In the context of BHMP, this would yield two hydroxymethylperoxy radicals (•OCH₂OH).
Heterolytic cleavage , or heterolysis, involves the unequal distribution of the bonding electrons, where one oxygen atom retains both electrons, forming a cation and an anion. byjus.compressbooks.pub This type of cleavage is more likely to occur in ionizing solvents. byjus.com The general representation of heterolytic cleavage is:
R-O-O-R' → R-O⁺ + ⁻O-R'
The choice between homolytic and heterolytic pathways is influenced by several factors, including the structure of the peroxide, the solvent, and the presence of catalysts. For instance, the rate of heterolytic cleavage can be influenced by the acidity of the alcohol in the reaction medium. researchgate.net In some enzymatic systems, the mutation of specific amino acid residues can inhibit heterolytic cleavage and promote homolytic cleavage. nih.gov
Concerted Reaction Mechanisms: Insights into Molecular Hydrogen and Formate (B1220265) Generation
In the presence of a base, this compound undergoes a concerted reaction to produce molecular hydrogen (H₂) and formate. researchgate.netnih.gov This mechanism, originally proposed by Wieland and Wingler in 1923, suggests a process where bond breaking and bond formation occur simultaneously, avoiding the formation of free hydrogen atoms. researchgate.netnih.gov
NMR and Raman spectroscopic studies, along with kinetic analyses, have provided substantial evidence for this concerted process. researchgate.netnih.gov These studies have shown that both hydrogen atoms in the resulting H₂ molecule originate from the CH₂ groups of the formaldehyde (B43269) from which BHMP was formed, and not from the hydroxyl (OH) groups of BHMP or from the solvent (water). researchgate.netnih.gov
The deuterium (B1214612) kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate when a hydrogen atom is replaced by its isotope, deuterium. libretexts.orgwikipedia.org A significant KIE, where the reaction is slower with deuterium, indicates that the C-H (or O-H) bond is broken in the rate-determining step of the reaction. libretexts.orgnih.gov
In the study of BHMP decomposition, the determination of the DKIE was crucial in confirming the concerted mechanism. researchgate.netnih.gov The observed kinetic isotope effect demonstrated that the cleavage of the C-H bonds of the hydroxymethyl groups is a key part of the rate-limiting step, supporting the theory that these hydrogens are the ones that form the H₂ molecule. researchgate.netnih.govscience.gov This finding effectively rules out mechanisms involving the cleavage of O-H bonds in the formation of hydrogen gas. researchgate.netnih.gov
The decomposition of BHMP to hydrogen and formate is a base-dependent reaction. researchgate.netnih.gov Quantum-chemical calculations have shown that the reaction is significantly accelerated by the double deprotonation of the this compound molecule. researchgate.netnih.gov
Deprotonation of an alcohol's hydroxyl group increases the electron-donating ability of the oxygen atom, which can, in turn, weaken adjacent bonds. rsc.org In the case of BHMP, the formation of the dianion (⁻OCH₂OOCH₂O⁻) dramatically increases the electron density on the oxygen atoms. This increased electron density facilitates the concerted rearrangement of electrons, leading to the formation of molecular hydrogen and two molecules of formate. This acceleration by deprotonation highlights the importance of pH in controlling the reaction rate and pathway. researchgate.netnih.gov
Acid- and Base-Catalyzed Hydrolysis Kinetics
The hydrolysis of this compound to hydroxymethyl hydroperoxide (HMP) and formaldehyde is subject to both acid and base catalysis. The rate of this decomposition is highly dependent on the pH of the solution. copernicus.org
The kinetics of BHMP hydrolysis have been studied, and rate constants have been determined under various conditions. In neutral aqueous solutions (pH 7) at 25°C, the hydrolysis of BHMP is rapid, with a half-life of approximately 30 seconds.
The hydrolysis is catalyzed by both H⁺ and OH⁻ ions, with the effect of OH⁻ being predominant at a pH greater than 3. The activation energy for the hydroxide-catalyzed hydrolysis of BHMP has been calculated to be 58.6 kJ/mol.
Table 1: Kinetic Data for this compound Hydrolysis
| Catalyst | Condition | Parameter | Value | Reference |
|---|---|---|---|---|
| OH⁻ | pH > 3 | Activation Energy (Ea) | 58.6 kJ/mol |
The stability of this compound in aqueous solutions is strongly influenced by pH. copernicus.org The rate of hydrolytic decomposition increases in both acidic and alkaline conditions. acs.org
Acidic Conditions (pH < 4): In acidic solutions, the decomposition is catalyzed by H⁺ ions. The proposed mechanism involves the protonation of one of the peroxide oxygens, which weakens the O-O bond and facilitates the cleavage of the molecule. copernicus.org H⁺-catalyzed decomposition of similar α-hydroxyalkyl hydroperoxides has been shown to be a key process. researchmap.jp
Neutral and Near-Neutral Conditions (pH 4-8): In this range, the rate of hydrolysis is influenced by both the spontaneous decomposition and catalysis by buffer components. The reaction is relatively fast, with equilibria being attained rapidly.
Alkaline Conditions (pH > 8): Under alkaline conditions, the decomposition is predominantly catalyzed by hydroxide (B78521) ions (OH⁻). The mechanism involves the nucleophilic attack of the hydroxide ion on the carbon atom of the hydroxymethyl group. core.ac.uk The base-catalyzed hydrolysis of BHMP shows a linear relationship with the concentration of hydroxide ions. core.ac.uk
The pH-dependent nature of BHMP decomposition is a critical factor in understanding its environmental fate and its role in various chemical and biological systems. acs.orgresearchmap.jp
Interactions with Oxidative Species and Metal Catalysis
The decomposition of this compound (BHMP) can be significantly influenced by the presence of oxidative species and metal ions. These interactions are crucial in various chemical and biological systems, affecting the stability and reactivity of BHMP.
Transition metal ions are known to catalyze the decomposition of peroxides, and BHMP is no exception. The presence of metal ions can accelerate the breakdown of BHMP, often leading to the formation of reactive radical species.
Recent studies have investigated the effects of various transition metal ions on the decomposition of α-hydroxyalkyl-hydroperoxides (α-HHs), a class of compounds to which BHMP belongs. In acidic aqueous solutions, the reaction of α-HHs with Fe²⁺ is outcompeted by the H⁺-catalyzed decomposition of these peroxides. acs.org This acid-catalyzed pathway yields hydrogen peroxide (H₂O₂) and the corresponding aldehydes. acs.org The H₂O₂ produced can then react with Fe²⁺ to generate hydroxyl radicals (•OH). acs.org
Interestingly, the direct reaction of α-HHs with Fe²⁺ appears to be less significant under these conditions. acs.org The first-order rate constants for the decay of α-HHs derived from α-terpineol showed little to no change in the presence of Fe²⁺, Zn²⁺, or Cu²⁺ at a pH of 5.1, suggesting that H⁺-catalyzed decomposition is the dominant pathway. acs.org However, the presence of Fe³⁺ did show a slight increase in the decay rate, which was attributed to a decrease in the solution's pH. acs.org
The interaction with metal ions can be complex. For instance, in the context of enzyme inactivation, the presence of Cu²⁺ had no discernible effect on the inactivation of fumarate (B1241708) hydratase by hydroxymethylhydroperoxide (HMP), a hydrolysis product of BHMP. This suggests that the catalytic effect of metal ions can be highly dependent on the specific peroxide, the metal ion involved, and the surrounding chemical environment.
The catalytic activity of transition metal ions like iron, manganese, and copper is also a key factor in atmospheric chemistry, influencing the fate of hydroperoxides in cloud droplets. d-nb.info The speciation of these metals, whether as free ions or complexed with other molecules, significantly impacts their reactivity. d-nb.info
Table 1: Effect of Transition Metal Ions on the First-Order Decay Rate Constant of α-HHs at pH 5.1 ± 0.1 acs.org
| Metal Ion (0.05 mM) | First-Order Rate Constant (k, s⁻¹) |
| None | (4.5 ± 0.1) × 10⁻⁴ |
| Fe²⁺ | (4.7 ± 0.2) × 10⁻⁴ |
| Zn²⁺ | (4.7 ± 0.1) × 10⁻⁴ |
| Cu²⁺ | (4.8 ± 0.2) × 10⁻⁴ |
The decomposition of BHMP can proceed through both radical and non-radical pathways. The dominant pathway is often dictated by the reaction conditions, such as temperature, pH, and the presence of catalysts.
In aqueous solutions, BHMP decomposes to yield hydrogen peroxide and formaldehyde. While this can occur via a non-radical hydrolysis mechanism, trace radicals have been implicated in side reactions. Thermal decomposition, which is accelerated by transition metal ions, is more likely to involve radical intermediates.
Theoretical calculations suggest that for α-hydroxyalkyl hydroperoxides, the decomposition pathway leading to the formation of a carbonyl compound and hydrogen peroxide is energetically favored over the cleavage of the O-OH bond to form radicals. ku.edu This non-radical pathway is significantly enhanced by acid catalysis. ku.edu
However, in the presence of certain transition metals, radical pathways can become more prominent. The reaction of peroxides with metal ions, such as in Fenton-like reactions, is a well-known source of hydroxyl radicals. researchgate.netnih.gov For example, the decomposition of hydrogen peroxide on the surface of transition metal oxides can generate hydroxyl radicals. researchgate.net While direct evidence for BHMP is limited, the production of H₂O₂ from its decomposition means that subsequent metal-catalyzed radical formation is a plausible secondary process. acs.org
The choice between radical and non-radical pathways is also critical in biological contexts. The damage to DNA by copper ions in the presence of hydrogen peroxide, for instance, has been shown to proceed through different mechanisms depending on the oxidation state of the copper. Cu(I) complexes tend to promote one-electron oxidation, a radical process, while Cu(II) complexes appear to favor the formation of singlet oxygen, a non-radical but highly reactive species. nih.gov
Interconversion with Related Peroxides (e.g., Hydroxymethylhydroperoxide)
In aqueous solutions, this compound exists in a dynamic equilibrium with its related peroxide, hydroxymethylhydroperoxide (HMP), as well as with hydrogen peroxide (H₂O₂) and formaldehyde (HCHO).
The equilibrium reactions are as follows:
HCHO + H₂O₂ ⇌ HOCH₂OOH (HMP)
HOCH₂OOH + HCHO ⇌ HOCH₂OOCH₂OH (BHMP)
The attainment of this equilibrium is catalyzed by both acids (H⁺) and bases (OH⁻), with the base catalysis being more dominant at a pH greater than 3. In neutral aqueous solutions at 25°C, these reactions are rapid. For example, a small amount of H₂O₂ added to a 0.1 M formaldehyde solution will reach 50% reaction within less than 10 seconds, and BHMP hydrolyzes with a half-life of approximately 30 seconds.
The hydrolysis of BHMP to HMP is a key step in this equilibrium. The activation energy for the OH⁻-catalyzed hydrolysis of BHMP has been determined, highlighting the role of pH in the kinetics of this interconversion.
The equilibrium between these peroxides is significant because HMP is often the more reactive species in biological systems. For example, HMP is an irreversible inhibitor of peroxidase, while BHMP itself is inactive. Therefore, the biological effects attributed to BHMP are often due to its hydrolysis product, HMP.
Advanced Analytical and Spectroscopic Characterization of Bis Hydroxymethyl Peroxide
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating bis(hydroxymethyl)peroxide from complex matrices, such as atmospheric aerosols or reaction mixtures, which often contain other peroxides and aldehydes.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) is a highly sensitive and selective method for quantifying peroxides. The technique typically involves a post-column derivatization step. For peroxide analysis, a common reagent is p-hydroxyphenylacetic acid (PHPAA), which, in the presence of a catalyst, reacts with peroxides to form a highly fluorescent dimer, 6,6'-dihydroxy-3,3'-biphenyldiacetic acid. tandfonline.comchrom-china.com
While some organic peroxides are not suitable substrates for the commonly used horseradish peroxidase (HRP) enzyme catalyst, a hemin-catalyzed system offers a robust alternative. tandfonline.com In this system, the post-column reaction and fluorescence measurement are optimally conducted at a pH of 10.5. tandfonline.com Under these alkaline conditions, this compound (HOCH₂OOCH₂OH) and hydroxymethyl hydroperoxide (HOCH₂OOH) rapidly decompose to produce hydrogen peroxide (H₂O₂). tandfonline.comcopernicus.org This H₂O₂ then reacts with the PHPAA, allowing for the indirect detection and quantification of BHMP based on H₂O₂ standards. tandfonline.com This method has been successfully applied to identify and quantify BHMP in environmental air and rain samples. chrom-china.com
Table 1: Typical HPLC-FD Parameters for Peroxide Analysis
| Parameter | Value/Condition | Source(s) |
|---|---|---|
| Derivatization Reagent | p-hydroxyphenylacetic acid (PHPAA) | tandfonline.comchrom-china.com |
| Catalyst | Hemin | tandfonline.comchrom-china.com |
| Reaction pH | 10.5 | tandfonline.com |
| Excitation Wavelength | 315 nm | chrom-china.com |
| Emission Wavelength | 400 nm | chrom-china.com |
| Detection Principle | Indirectly via decomposition to H₂O₂ | tandfonline.com |
| Detection Limit (H₂O₂) | 9 nM (aqueous) | tandfonline.com |
Electrochemical detection coupled with HPLC offers another avenue for the analysis of organic peroxides. tandfonline.comtandfonline.com This approach is based on the reduction of the peroxide functional group at a working electrode, typically a hanging mercury drop electrode or a glassy carbon electrode, held at a specific potential. tandfonline.commdpi.com The resulting current is proportional to the concentration of the analyte.
For organic peroxides, polarographic detection has been shown to be a highly reproducible method for quantifying compounds in the nanogram range. tandfonline.comtandfonline.com The applied potential is a critical parameter; for instance, a potential of -1.0 V has been used effectively for the simultaneous determination of various hydroperoxides. tandfonline.com The choice of a buffered mobile phase is crucial for the successful analysis of hydroperoxides. tandfonline.comtandfonline.com While not documented specifically for BHMP in the provided sources, the general applicability of HPLC with amperometric or polarographic detection to a wide range of organic peroxides suggests its potential for BHMP analysis. tandfonline.comtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and studying reaction mechanisms. In the context of the formaldehyde (B43269) and hydrogen peroxide system, ¹H-NMR has been instrumental in identifying the formation of various peroxide species. researchgate.net
Studies of formaldehyde-H₂O₂ mixtures have identified the formation of bis-hydroxymethyl peroxide. researchgate.net The peroxyhemiacetal compound is formed when hydroxymethyl hydroperoxide (HMP) reacts further with non-hydrated formaldehyde. researchgate.net A distinct peak corresponding to the methylene (B1212753) protons of BHMP has been observed in ¹H-NMR spectra. researchgate.net
Furthermore, NMR spectroscopy, in conjunction with Raman spectroscopy and kinetic studies, has been used to confirm the reaction mechanism for hydrogen formation from H₂O₂ and formaldehyde in a basic solution. These studies verified that this compound is a key intermediate in this process. nih.gov
Table 2: ¹H-NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Solvent/System | Source(s) |
|---|
Raman Spectroscopy: Vibrational Signatures in Reaction Systems
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, making it an excellent tool for identifying specific functional groups and studying reaction kinetics in situ. nih.govresearchgate.net The peroxide O-O stretching vibration is particularly well-suited for Raman analysis, as it gives rise to an intense band, whereas the corresponding infrared absorption is typically weak. researchgate.net
Investigations of various peroxides relevant to atmospheric processes, including this compound, have shown that these compounds can be identified and quantified by the position and intensity of their characteristic O-O stretching bands. researchgate.net This vibration for organic peroxides typically appears in the 700-950 cm⁻¹ spectral region. researchgate.net For a series of atmospherically relevant peroxides including BHMP, this range has been narrowed to 767–878 cm⁻¹. researchgate.net Time-resolved Raman spectroscopy of peroxide solutions allows for the in-situ investigation of reaction pathways and kinetics. researchgate.net
Table 3: Characteristic Raman Frequency for Peroxides
| Compound Class | Vibrational Mode | Frequency Range (cm⁻¹) | Source(s) |
|---|---|---|---|
| Organic Peroxides | O-O Stretch | 845–875 | researchgate.net |
| Atmospheric Peroxides (incl. BHMP) | O-O Stretch | 767–878 | researchgate.net |
Spectrophotometric Determination Using Metal Complexation (e.g., Titanium(IV))
A well-established and simple spectrophotometric method for the determination of hydrogen peroxide involves its reaction with a titanium(IV) reagent, such as potassium titanium(IV) oxalate. rsc.orgscite.ai This reaction forms a distinctively yellow-orange pertitanate complex, which can be quantified by measuring its absorbance at a wavelength of approximately 400-410 nm. rsc.orgmdpi.comresearchgate.net
Crucially, this method has been specifically adapted for the simultaneous determination of this compound, hydroxymethyl hydroperoxide, and hydrogen peroxide. acs.orgacs.orgcopernicus.org This demonstrates the utility of the titanium(IV) complexation method for quantifying BHMP in mixtures. The method is valued for its simplicity and speed, and it is less prone to interferences from various complexing and reducing agents that can affect other methods like iodometric titration. rsc.org
Mass Spectrometric Approaches for Species Identification and Atmospheric Monitoring
Mass spectrometry (MS) is an indispensable tool for the identification of unknown compounds and for highly sensitive, real-time atmospheric monitoring. acs.orgresearchmap.jp For peroxide analysis, Chemical Ionization Mass Spectrometry (CIMS) is a particularly powerful technique. acs.org
High-resolution time-of-flight CIMS using iodide adducts (I⁻) is a widely used method for the detection of a broad range of atmospheric organic compounds, including peroxides. acs.org Another approach involves using the CF₃O⁻ reagent ion, which has been successfully demonstrated for the fast measurement of hydroperoxides with low detection limits. acs.org In some analytical systems combining HPLC with mass spectrometry, BHMP has been quantified using the response factor of a related compound, hydroxymethyl hydroperoxide (HMHP), when a pure standard for BHMP was not available. d-nb.info These mass spectrometric techniques are vital for studying the formation, fate, and impact of this compound in the atmosphere. acs.org
Computational Chemistry and Theoretical Modeling of Bis Hydroxymethyl Peroxide
Quantum-Chemical Calculations of Molecular Structures and Energetics
Quantum-chemical calculations are fundamental to understanding the stability and reactivity of bis(hydroxymethyl)peroxide. These methods are used to map the potential energy surface, identify stable conformers, and determine the energetics of various chemical processes.
To achieve high accuracy in thermochemical data, researchers employ sophisticated, high-level ab initio composite methods. Complete Basis Set (CBS) methods, such as CBS-QB3, and Weizmann theories, like W1BD, are designed to approximate the results of a full configuration interaction calculation with an infinite basis set, often achieving "chemical accuracy" (within ~1 kcal/mol of experimental values). researchgate.net These methods are computationally expensive but provide reliable energy and enthalpy data. researchgate.netnih.gov
For this compound, high-level quantum-chemical computations using both CBS-QB3 and W1BD methods have been instrumental. These calculations were pivotal in confirming that the decomposition of this compound to produce molecular hydrogen and formate (B1220265) proceeds through a concerted mechanism. This finding supported a long-postulated reaction mechanism and ruled out alternative free-radical pathways by analyzing the energetics of the transition state. copernicus.org The application of these methods provides a robust theoretical foundation for understanding the molecule's intrinsic reactivity. copernicus.org
While high-level ab initio methods offer benchmark accuracy, Density Functional Theory (DFT) provides a computationally more efficient alternative, making it well-suited for exploring complex reaction pathways and larger chemical systems. aip.org Functionals like M06-2X, which are specifically parameterized to handle non-covalent interactions and thermochemistry, have been successfully applied to study the decomposition of related α-hydroxyalkyl hydroperoxides (HHPs). caltech.edu
DFT studies have shown that the decomposition of HHPs can be significantly influenced by the surrounding environment. Calculations have explored uncatalyzed, water-catalyzed, and acid-catalyzed reaction pathways. caltech.eduresearchgate.net For instance, the decomposition of hydroxymethyl hydroperoxide (a precursor to this compound) is known to be catalyzed by water vapor and other acids in the gas phase. caltech.edu DFT calculations reveal that an acid catalyst can dramatically lower the free-energy barrier for decomposition compared to the uncatalyzed or water-catalyzed routes, making it a more kinetically favorable process in acidic environments. caltech.eduresearchgate.net These theoretical findings are crucial for atmospheric models where the decomposition of such peroxides can be an important source of other atmospheric species.
Transition State Characterization and Reaction Barrier Analysis
A central aspect of computational reaction modeling is the identification and characterization of transition states, which correspond to the maximum energy point along a reaction coordinate. The energy of the transition state relative to the reactants defines the activation energy or reaction barrier, a critical parameter in chemical kinetics.
For the decomposition of this compound and its relatives, computational chemists locate the transition state structure and confirm its identity by performing a vibrational frequency analysis; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction path. caltech.edu
Theoretical studies on the decomposition of α-hydroxyalkyl hydroperoxides using DFT have successfully characterized the transition states for various pathways. caltech.edu For the acid-catalyzed decomposition leading to an aldehyde and hydrogen peroxide, the calculated free-energy barrier is significantly lower than that for the homolytic cleavage of the O-OH bond, suggesting that this decomposition is unlikely to be a major source of hydroxyl radicals in the troposphere. caltech.edu Furthermore, high-level CBS-QB3 and W1BD calculations have confirmed that the release of molecular hydrogen from this compound occurs via a concerted transition state, which is strongly accelerated by the double deprotonation of the molecule. copernicus.org The use of transition state theory, combined with the computationally derived barrier heights, allows for the estimation of reaction rate constants, providing data that can be used in larger-scale atmospheric chemistry models. caltech.eduescholarship.org
Theoretical Prediction of Spectroscopic Parameters
Theoretical modeling is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental detection and characterization. For a transient species like this compound, these predictions are particularly valuable.
The rotational spectrum of a molecule is determined by its moments of inertia, which are a direct function of its three-dimensional geometry. High-accuracy calculations of molecular structures can, therefore, be used to predict rotational constants (A, B, and C) with high precision. Methods like coupled-cluster theory (e.g., CCSD(T)) combined with large basis sets can predict molecular structures with accuracies better than 0.001 Å for bond lengths and 0.05° for bond angles. When corrections for vibrational effects are included, the resulting rotational constants can be predicted with an accuracy of 0.1% or better.
For the closely related hydroxymethyl peroxy radical (HOCH₂OO), detailed computational studies have provided precise theoretical values for its equilibrium geometry and rotational constants, which are essential for its unambiguous assignment in microwave spectroscopy experiments. caltech.edu While specific, high-accuracy calculated rotational constants for this compound are not prominently available in the cited literature, the established methodologies ensure that such data can be reliably generated to support future experimental searches.
Table 1: Representative Calculated Rotational Constants for the Related Hydroxymethyl Peroxy Radical (HOCH₂OO) (Note: This data is for a related compound and illustrates the type of information generated by these theoretical methods.)
| Method | Rotational Constant | Value (MHz) |
|---|---|---|
| RCCSD(T)-F12 | Aₑ | 19,289 |
| Bₑ | 6,361 | |
| Cₑ | 5,285 |
Data sourced from AIP Publishing. caltech.edu
Vibrational spectroscopy (infrared and Raman) is a key technique for identifying functional groups and fingerprinting molecules. Theoretical calculations can predict the harmonic and anharmonic vibrational frequencies and their corresponding intensities. DFT methods, such as B3LYP, are widely used for this purpose and, when combined with appropriate scaling factors or more advanced anharmonic treatments (like second-order vibrational perturbation theory, VPT2), can reproduce experimental spectra with good accuracy. These calculations were used to successfully assign the observed vibrational spectrum of the hydroxymethyl peroxy radical.
Furthermore, theory can predict the energies of electronic transitions (e.g., UV-Vis spectra). For the hydroxymethyl peroxy radical, high-level calculations determined the transition energy for its à ← X̃ electronic transition, identifying the most promising spectral region for its detection. caltech.edu Although detailed tables of calculated vibrational frequencies and electronic transitions for this compound are not available in the reviewed sources, the computational tools are well-established for providing these crucial predictive data. nih.gov
Environmental and Atmospheric Chemistry of Bis Hydroxymethyl Peroxide
Atmospheric Occurrence and Distribution in Various Environments
Bis(hydroxymethyl)peroxide is formed in the atmosphere primarily through the gas-phase ozonolysis of naturally occurring alkenes. researchgate.netcopernicus.orgametsoc.org Its detection in the environment is often sporadic. For instance, during the PRIDE-PRD'06 field campaign in the Pearl River Delta, China, BHMP was detected occasionally along with other organic peroxides like peroxyacetic acid and hydroxymethyl hydroperoxide (HMHP). researchgate.netresearchgate.net
The yield of BHMP from ozonolysis reactions can be influenced by environmental conditions. Laboratory studies have shown that the yields of this compound tend to decrease under wet conditions. semanticscholar.org While its precursor, HMHP, has been observed in various environments, including rural areas where its concentration can sometimes exceed that of hydrogen peroxide in the summer, the distribution of BHMP is less widespread. ametsoc.org
Table 1: Observed Atmospheric Occurrence of this compound (BHMP)
| Location/Study | Observation Details | Source(s) |
| Pearl River Delta, China (PRIDE-PRD'06) | Detected occasionally during the campaign. | researchgate.net |
| Mountain Site (Fels and Junkermann, 1994) | Identified in air samples. | researchgate.net |
| Laboratory (Ozonolysis of Alkenes) | Formed from gas-phase ozonolysis of natural alkenes. | copernicus.org |
Multiphase Chemical Processes and Interfacial Reactions
The behavior of BHMP in the atmosphere is governed by its movement between different phases (gas, aqueous) and its reactions at interfaces, such as on the surface of aerosol particles.
In aqueous solutions, this compound exists in equilibrium with its precursors: formaldehyde (B43269) (CH₂O), hydrogen peroxide (H₂O₂), and hydroxymethyl hydroperoxide (HMP). The formation of BHMP occurs in a two-step process, with the second step being the reaction of HMP with another formaldehyde molecule. osti.gov
The equilibrium reactions are as follows:
H₂O₂ + CH₂O ⇌ HMP
HMP + CH₂O ⇌ BHMP
The equilibrium constants for these reactions are temperature-dependent. osti.gov Due to their hydrophilic nature and large Henry's law constants, related α-hydroxyalkyl hydroperoxides (α-HHs) are expected to reside mostly in condensed phases like cloud droplets and aqueous aerosols. acs.org This suggests that BHMP, being highly functionalized, also partitions significantly into the aqueous phase. However, its stability in this phase is limited. semanticscholar.orgosti.gov
Table 2: Equilibrium Constants for BHMP Formation in Aqueous Solution
| Reaction | Equilibrium Constant (K) | Temperature Dependence Equation | Source |
| H₂O₂ + CH₂O ⇌ HMP | K₁ | K₁ = 2.35 x 10⁻² e²⁶¹⁰/ᵀ M⁻¹ | osti.gov |
| HMP + CH₂O ⇌ BHMP | K₂ | K₂ = 1.04 x 10⁻³ e²⁷⁷⁹/ᵀ M⁻¹ | osti.gov |
T represents temperature in Kelvin.
Once partitioned into or formed on atmospheric aerosols, organic peroxides are key reactive intermediates in multiphase processes. acs.org Field evidence from the PRIDE-PRD'06 study indicated a negative correlation between hydroperoxides and water-soluble organic compounds (WSOC), a significant fraction of secondary organic aerosol (SOA), highlighting the role of hydroperoxides in SOA formation. researchgate.net
Laboratory studies have demonstrated that a notable fraction of gaseous organic peroxides can undergo rapid heterogeneous decomposition on the surface of SOA particles, especially in the presence of water vapor. semanticscholar.org This process leads to the additional production of hydrogen peroxide. semanticscholar.org Specifically for BHMP, its yield has been observed to decrease under humid conditions, which may be linked to its decomposition on wet aerosol surfaces. semanticscholar.org Furthermore, hydroperoxides like H₂O₂ have been implicated in the heterogeneous formation of secondary sulfate (B86663) within the aerosol phase. researchgate.net
Contribution to Oxidant Budgets in the Troposphere
Organic peroxides, including BHMP, influence the oxidizing capacity of the troposphere. Their decomposition can serve as a source of radicals, which drive atmospheric chemistry. The transformation of organic peroxides into H₂O₂ on aerosol surfaces is a pathway that preserves hydroxyl radicals (OH) in the atmosphere, thereby contributing to the understanding of OH cycling. semanticscholar.orgacs.org
Role in Secondary Organic Aerosol (SOA) Formation and Aging
Organic peroxides are a major component of secondary organic aerosol, with laboratory studies showing they can constitute 20% to 60% of SOA derived from isoprene (B109036) or monoterpenes. acs.org These compounds are believed to be crucial in triggering the aging process in SOA, which involves further chemical transformations after the initial aerosol formation. semanticscholar.orgacs.org
Field observations have provided evidence for the importance of hydroperoxides in SOA formation. researchgate.net The evolution of SOA over its atmospheric lifetime can involve chemical pathways that include the addition of peroxide functional groups. sioc-journal.cn This aging process, often driven by oxidants like the OH radical, can significantly increase the total mass of SOA beyond what is formed from first-generation reactions and alter its physical properties. nih.gov
Environmental Fate and Transport Considerations
The environmental fate of this compound is largely determined by its chemical stability and solubility. It has been identified as a degradation product from the ozonolysis of d-limonene, a common biogenic volatile organic compound. regulations.gov
In aqueous environments such as cloud and fog droplets, the stability of BHMP is limited. It decomposes in aqueous solutions to yield hydrogen peroxide and formaldehyde. This decomposition is catalyzed by both acids and bases. Studies on its precursor, HMP, show that it is only stable in acidic solutions (pH < 5.5) and decomposes rapidly at neutral pH. osti.gov This implies that BHMP has a short lifetime in most atmospheric hydrometeors. osti.gov Its high water solubility suggests it will be efficiently scavenged from the gas phase into cloud droplets and rain, but its subsequent rapid decomposition limits its potential for long-range transport in the aqueous phase. osti.govacs.org The compound is also thermally unstable, decomposing at temperatures above 40°C.
Biochemical Relevance and Enzymatic Biotransformations Involving Bis Hydroxymethyl Peroxide
Interactions with Peroxidase Enzymes: Mechanisms of Inactivation and Substrate Reactivity
Bis(hydroxymethyl)peroxide's interaction with peroxidase enzymes is complex. While BHMP itself is not a direct substrate for peroxidase, its hydrolysis product, hydroxymethyl hydroperoxide (HMP), is a potent inhibitor. HMP irreversibly inactivates free peroxidase through second-order kinetics. The mechanism of inactivation involves the oxidation of the hematin (B1673048) group within the peroxidase enzyme. This process leads to the formation of intermediate compounds and ultimately results in the opening of the hematin ring to form bile pigments.
The inactivation by HMP is a targeted process, attacking the hematin group directly. This is in contrast to other enzyme inhibitors that might cause a more general oxidative stress. The specificity of this interaction suggests that HMP could potentially be used as a targeted inactivator of peroxidase in research settings.
Table 1: Kinetic Data for Peroxidase Inactivation by HMP
| Parameter | Value | Reference |
| Inactivation Rate Constant (k) | 3.0 × 10² M⁻¹s⁻¹ | |
| Reaction Order | Second-order | |
| Substrate Reactivity (HMP) | 2—5 • 10⁵ sec⁻¹• M⁻¹ |
This table is interactive. Click on the headers to sort the data.
Catalase-Mediated Disproportionation of Peroxides
Catalase, an enzyme crucial for protecting cells from oxidative damage, exhibits a different interaction profile with HMP compared to peroxidase. Catalase can decompose HMP, but the kinetics are slower. The interaction with HMP leads to the reversible formation of an inactive state of catalase known as compound II. This indicates that while catalase can interact with and to some extent neutralize HMP, it is less efficient at doing so than with its primary substrate, hydrogen peroxide.
The difference in reactivity between catalase and peroxidase towards HMP is significant. The larger size of the HMP molecule compared to hydrogen peroxide appears to create steric hindrance, impeding its access to the active site of catalase more so than that of peroxidase. This differential sensitivity highlights the structural and functional distinctions between these two important antioxidant enzymes.
Effects on Other Enzyme Systems and Biological Oxidation Processes
The inhibitory effects of HMP, the active hydrolysis product of BHMP, extend beyond peroxidases and catalases. Studies have shown that HMP is a potent inhibitor of various other enzymes, particularly those containing essential thiol groups. Enzymes such as fumarate (B1241708) hydratase, lactate (B86563) dehydrogenase, aspartate aminotransferase, and glucose oxidase have all been shown to be inhibited by HMP. nih.gov The inhibitory action of HMP on these enzymes suggests that the biochemical effects previously attributed to BHMP are likely caused by the in-situ formation of HMP.
Interestingly, the presence of albumin or 2-mercaptoethanol (B42355) can protect these "thiol enzymes" from inactivation by HMP, without reducing the peroxide itself. This protective effect is not observed with peroxidase, further emphasizing the specific nature of the HMP-peroxidase interaction.
Table 2: Enzymes Affected by Hydroxymethyl Hydroperoxide (HMP)
| Enzyme | Effect | Reference |
| Fumarate Hydratase | Inhibition | nih.gov |
| Lactate Dehydrogenase | Inhibition | nih.gov |
| Aspartate Aminotransferase | Inhibition | nih.gov |
| Glucose Oxidase | Inhibition | nih.gov |
| Acid Phosphatase | Inhibition | nih.gov |
| Aldolase | Inhibition | |
| Glyceraldehyde-3-phosphate-dehydrogenase | Inhibition |
This table is interactive. You can filter the data by enzyme or effect.
Characterization of Protein Modifications Induced by this compound
The reactive nature of peroxides like BHMP and its derivative HMP can lead to various protein modifications, primarily through oxidative processes. The oxidation of amino acid residues, particularly cysteine and methionine, is a common consequence of exposure to reactive oxygen species. plos.org
While direct studies characterizing protein modifications specifically induced by BHMP are limited, the known reactivity of its hydrolysis product, HMP, suggests that it can induce oxidative modifications. The strong inhibitory effect on enzymes with essential thiol groups points towards the oxidation of cysteine residues as a key mechanism. The oxidation of a cysteine thiol group can lead to the formation of sulfenic acid, which can then be further oxidized to sulfinic and sulfonic acids, or form disulfide bonds. plos.org These modifications can significantly alter a protein's structure and function.
Furthermore, the interaction of HMP with the hematin group of peroxidase, leading to its destruction, is a clear example of a specific protein modification. This involves the oxidative cleavage of the porphyrin ring, a modification that permanently inactivates the enzyme.
Q & A
Basic Research Questions
Q. What are the validated laboratory methods for detecting and quantifying Bis(hydroxymethyl)peroxide, and how do their sensitivities compare?
- Methodology :
- Test Strips (Method A) : Suitable for routine detection of peroxides in ethers and similar solvents. Sensitivity ranges from 0.5–25 ppm, but may require calibration for hydroxymethyl derivatives .
- Iodide Test (Method B) : Provides quantitative results via titration. Ideal for detecting peroxides in non-volatile matrices. Requires acidic conditions to liberate iodine, measured spectrophotometrically at 350 nm .
- Data Consideration :
| Method | Detection Limit (ppm) | Matrix Compatibility |
|---|---|---|
| A | 0.5–25 | Ethers, THF, dioxane |
| B | 1–100 | Non-volatile organics |
Q. How should this compound be stabilized to minimize peroxide accumulation during long-term storage?
- Methodology :
- Add butylated hydroxytoluene (BHT) at ≥1 g/L to inhibit radical-chain oxidation. Stabilized solutions must be labeled with concentration, date, and storage conditions (e.g., inert gas, refrigeration) .
- Store under nitrogen/argon in amber glass containers to reduce photolytic degradation .
- Critical Step : Test peroxide levels quarterly using Method B, as BHT may interfere with test strips .
Advanced Research Questions
Q. How can contradictions between theoretical and experimental decomposition kinetics of this compound be resolved?
- Methodology :
- Variable Isolation : Conduct decomposition studies under controlled atmospheres (O₂ vs. N₂) to assess autocatalytic oxidation vs. thermal breakdown. Use DSC/TGA to identify exothermic thresholds .
- Stabilizer Screening : Compare BHT, hydroquinone, and chelating agents (e.g., EDTA) to isolate dominant degradation pathways (radical vs. metal-catalyzed) .
- Example Workflow :
1. Prepare 0.1 M this compound in H₂O/EtOH (1:1).
2. Split into aliquots with 0.1% stabilizers.
3. Monitor peroxide concentration (Method B) and gas evolution (GC-MS) at 25°C/40°C.
- Conflicting data may arise from impurities (e.g., trace metals); pre-purify solvents via ion-exchange resins .
Q. What coordination chemistry governs this compound interactions with metal sulfates, and how are these complexes characterized?
- Methodology :
- Synthesize peroxosolvates by mixing aqueous this compound with MgSO₄, ZnSO₄, or CaSO₄ under ice-cold conditions. Isolate crystals via slow evaporation .
- Analytical Techniques :
- XRD : Resolve crystal structure to confirm peroxide coordination.
- IR Spectroscopy : Identify O–O stretching vibrations (~800–900 cm⁻¹) and hydroxymethyl C–O bands .
- Data Interpretation : Discrepancies in stability constants (e.g., Mg²⁺ vs. Ca²⁺) may reflect ionic radius effects on peroxide-metal binding .
Experimental Design & Error Analysis
Q. How should researchers design experiments to differentiate between hydrolysis and radical-mediated decomposition pathways of this compound?
- Methodology :
- Isotopic Labeling : Use D₂O to track hydrolysis rates via ¹H NMR (loss of hydroxymethyl protons) .
- Radical Traps : Introduce TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to quench chain reactions; monitor inhibition via ESR .
- Error Mitigation :
- Avoid metal contamination by using PTFE-lined reactors.
- Replicate trials under argon to suppress O₂ interference .
Q. What protocols ensure reproducibility when studying this compound’s reactivity in multi-phase systems (e.g., emulsions)?
- Methodology :
- Standardize emulsion stability using surfactants (e.g., SDS, Tween-80) and homogenization speed/runtime .
- Monitor phase separation via dynamic light scattering (DLS) and correlate with peroxide activity (Method B) .
- Common Pitfalls :
- Surfactant-peroxide interactions may skew results; validate with surfactant-free controls .
Safety & Compliance
Q. What safety protocols are critical when handling concentrated this compound solutions?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
